![molecular formula C8H4BrN3 B1503001 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 799270-07-8](/img/structure/B1503001.png)
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Overview
Description
“5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H4BrN3. It has an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, which is similar to the compound , was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of “this compound” consists of fused six-membered pyridine and five-membered pyrrole rings forming the 7-azaindole skeleton .
Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 222.04 .
Scientific Research Applications
Synthesis of Heterocycles
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a key component in the synthesis of complex heterocycles. Alekseyev, Amirova, and Terenin (2015) developed a synthesis route for creating heterocycles with a 5-bromo-7-azaindole scaffold, utilizing Fischer indole cyclization in polyphosphoric acid, which is significant for pharmaceutical and chemical research (Alekseyev, Amirova, & Terenin, 2015).
Antibacterial Activity
The compound's derivatives have been studied for their antimicrobial properties. Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile and evaluated their antimicrobial activity against various bacteria, demonstrating significant antibacterial potential (Bogdanowicz et al., 2013).
Novel Intramolecular Tetrahydrofuran Formation
Verboom, Morzherin, and colleagues (2010) explored the intramolecular attack of oxygen atoms on electrophilic carbon atoms using derivatives of this compound, leading to new types of tetrahydrofuran formations. This contributes to the understanding of complex chemical reactions and the synthesis of novel organic compounds (Verboom et al., 2010).
Structural and Optical Characteristics
Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, optical, and diode characteristics of pyridine derivatives, including those involving this compound. Their research provides insights into the potential use of these compounds in electronic and optical applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis of Fluorinated Pyrrolopyridines
Iaroshenko, Wang, Sevenard, and Volochnyuk (2009) developed an efficient method to synthesize fluorinated pyrrolo[2,3-b]pyridines using 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile. This process has implications for creating novel inhibitors for enzymes like ADAs and IMPDH, which are significant in biomedical research (Iaroshenko et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to inhibit fibroblast growth factor receptors (fgfrs) .
Mode of Action
It’s plausible that it may interact with its targets in a similar manner to other pyrrolopyridine derivatives, which are known to inhibit fgfrs .
Biochemical Pathways
Fgfr inhibitors generally disrupt the fgf–fgfr axis, which regulates various cellular processes, including cell proliferation and migration, angiogenesis, and organ development .
Result of Action
Fgfr inhibitors generally inhibit the growth of tumor cells while reducing the effect on normal cells, thus increasing the selectivity to tumors and reducing the toxicity to normal tissues .
Biochemical Analysis
Biochemical Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile plays a crucial role in biochemical reactions, primarily as an inhibitor of specific enzymes. It has been shown to interact with protein kinases, particularly fibroblast growth factor receptors (FGFRs). These interactions are characterized by the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a cascade of downstream effects, influencing various cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, particularly breast cancer cells, by inducing apoptosis and reducing cell migration and invasion . This compound also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival. Additionally, this compound can alter gene expression and cellular metabolism, further contributing to its anti-cancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, particularly FGFRs, leading to the inhibition of their kinase activity . This binding prevents the phosphorylation of downstream targets, thereby disrupting signal transduction pathways essential for cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its inhibitory effects on cellular functions, such as proliferation and migration, persist over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells . Understanding these pathways is crucial for predicting the compound’s behavior in vivo and optimizing its use in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . This distribution pattern is essential for its effectiveness as a biochemical tool, as it ensures that the compound reaches its intended site of action.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its activity, as it allows the compound to interact with its target enzymes and exert its biochemical effects effectively.
properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMYOXRHLWOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650769 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
799270-07-8 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

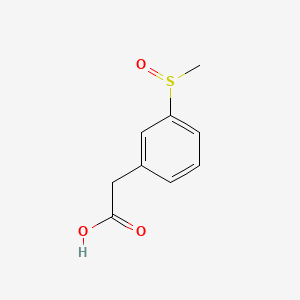
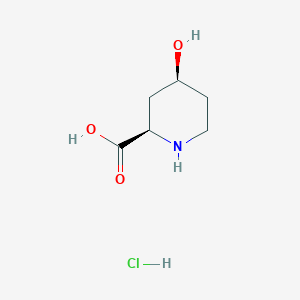
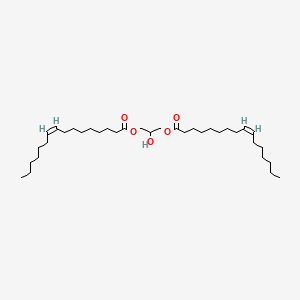
![8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1502929.png)
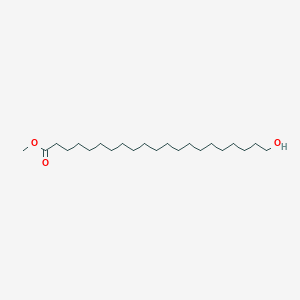
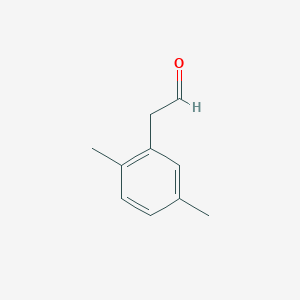
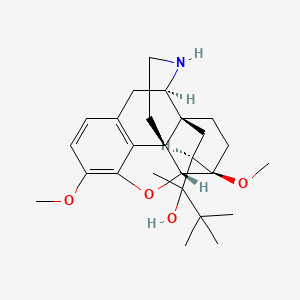
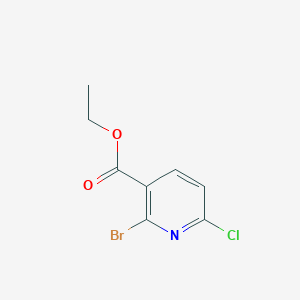
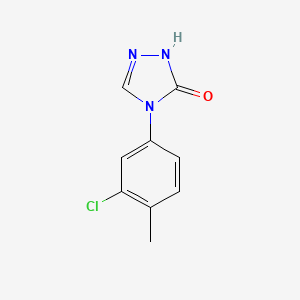
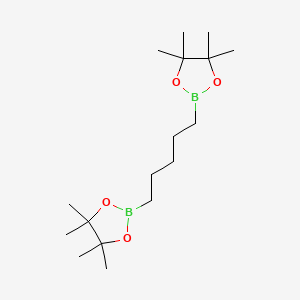
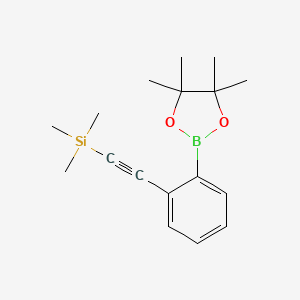
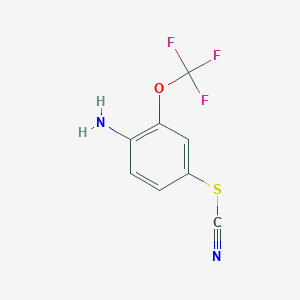
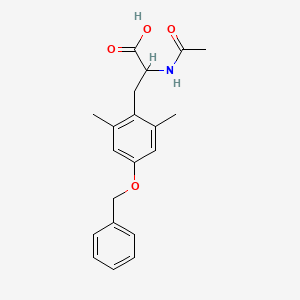
![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)